molecular formula C8H17NO B1451750 2,2,5,5-Tetramethylmorpholine CAS No. 1018611-94-3

2,2,5,5-Tetramethylmorpholine

Cat. No.: B1451750
CAS No.: 1018611-94-3
M. Wt: 143.23 g/mol
InChI Key: KBOKGIUEKHLMQJ-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethylmorpholine is a chemical compound known for its unique structural properties and potential applications in various fields. It is a morpholine derivative characterized by the presence of four methyl groups attached to the nitrogen and carbon atoms in the morpholine ring. This compound is of interest due to its stability and reactivity, making it a valuable subject of study in organic chemistry and industrial applications.

Scientific Research Applications

2,2,5,5-Tetramethylmorpholine has diverse applications in scientific research, including:

    Chemistry: Used as a reagent and intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.

Safety and Hazards

The safety information for 2,2,5,5-Tetramethylmorpholine hydrochloride, a related compound, indicates that it is a warning hazard. The hazard statements include H315, H319, and H335, which refer to skin irritation, serious eye irritation, and respiratory irritation, respectively .

Future Directions

2,2,5,5-Tetramethyloxolane (TMO), a similar compound to 2,2,5,5-Tetramethylmorpholine, has recently been identified and demonstrated as a safer solvent to replace toluene, THF, and hydrocarbons in a handful of applications . Several bio-based routes to TMO are presented and assessed for greenness, assisted by the CHEM21 Metrics Toolkit and BioLogicTool plots .

Biochemical Analysis

Biochemical Properties

2,2,5,5-Tetramethylmorpholine plays a significant role in biochemical reactions, particularly as a solvent and reagent in organic synthesis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in oxidative stress responses and metabolic pathways. This compound can also impact cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it has been reported to interact with nucleic acids, potentially affecting gene expression. Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains relatively stable under standard laboratory conditions, but its degradation products can have distinct biochemical effects. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved stress responses. At high doses, it can induce toxic or adverse effects, including oxidative stress, cellular damage, and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. The compound’s effects on metabolic flux and metabolite levels are significant, as it can modulate the activity of key metabolic enzymes and alter the concentrations of critical metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can influence its biochemical activity and accumulation in target tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The compound’s localization can also affect its interactions with other biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-Tetramethylmorpholine typically involves the reaction of morpholine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in morpholine attacks the methyl iodide, resulting in the formation of this compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,2,5,5-Tetramethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of demethylated morpholine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the methyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or catalysts.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Demethylated morpholine derivatives.

    Substitution: Various substituted morpholine derivatives depending on the reagents used.

Comparison with Similar Compounds

    Morpholine: The parent compound of 2,2,5,5-Tetramethylmorpholine, lacking the methyl groups.

    N-Methylmorpholine: A derivative with a single methyl group attached to the nitrogen atom.

    2,6-Dimethylmorpholine: A derivative with two methyl groups attached to the carbon atoms in the morpholine ring.

Uniqueness: this compound is unique due to the presence of four methyl groups, which significantly influence its chemical properties and reactivity. This compound exhibits enhanced stability and distinct reactivity patterns compared to its analogs, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,2,5,5-tetramethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)6-10-8(3,4)5-9-7/h9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOKGIUEKHLMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(CO1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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